molecular formula C18H20O6 B012590 Combretastatin A-1 CAS No. 109971-63-3

Combretastatin A-1

Katalognummer: B012590
CAS-Nummer: 109971-63-3
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: YUSYSJSHVJULID-WAYWQWQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

In Vitro Studies
Research has demonstrated that CA-1 exhibits significant cytotoxicity against a range of cancer cell lines. For example, a study highlighted its effectiveness against hepatocellular carcinoma (HCC) cells, where it induced apoptosis through various molecular pathways . Additionally, CA-1 was found to be more effective than its analogs in certain preclinical models, suggesting its potential as a leading candidate in cancer therapy .

In Vivo Studies
In animal models, CA-1 has demonstrated substantial antitumor activity. One study reported that CA-1 phosphate (CA1P), a water-soluble prodrug of CA-1, effectively inhibited tumor growth in murine models of colon cancer and HCC, showcasing its potential for clinical application . The compound's ability to induce hemorrhagic necrosis within tumors further emphasizes its efficacy as an antivascular agent .

Clinical Implications

This compound is being explored for its use in combination therapies with other anticancer agents. Its unique mechanism allows it to enhance the effects of traditional chemotherapeutics while potentially reducing their side effects due to its targeted action on tumor vasculature . The ongoing research aims to establish optimal dosing regimens and combinations that maximize therapeutic outcomes.

Case Studies and Clinical Trials

Several case studies have documented the use of CA-1 in preclinical settings:

Study Model Findings
Study 1Hepatocellular carcinoma (HCC)CA-1 induced apoptosis via ROS accumulation and Mcl-1 downregulation .
Study 2Murine colon tumor modelCA1P showed greater antitumor effects compared to CA4P; effective in inducing hemorrhagic necrosis .
Study 3Various cancer cell linesSignificant cytotoxicity observed; superior efficacy compared to other vinca alkaloids .

Wirkmechanismus

Target of Action

Combretastatin A-1 primarily targets the β-subunit of tubulin . Tubulin is a key protein involved in the formation of microtubules, which are essential for maintaining cell structure, motility, intercellular transport, and cell division .

Mode of Action

This compound interacts with its target by binding to the colchicine site on the β-subunit of tubulin . This binding inhibits tubulin polymerization, which prevents cancer cells from producing microtubules . This interaction leads to changes in the shape of vasculature endothelial cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tubulin polymerization pathway . By inhibiting this pathway, this compound disrupts the formation of microtubules, which are crucial for various cellular functions . Additionally, this compound phosphate has been found to down-regulate proteins related to the pathway of p-AKT, Mcl-1, and Wnt/β-catenin, comprising GSK-3βSer9 and β-catenin .

Pharmacokinetics

This compound is a water-soluble prodrug that the body can rapidly metabolize . It is predominantly excreted into urine and feces . The pharmacokinetic profile of this compound is complex, with up to 14 metabolites being detected in the plasma .

Result of Action

The result of this compound’s action is the induction of cell apoptosis in proliferating endothelial cells . This is achieved through the destabilization of tubulin . Additionally, it causes a change in shape in vasculature endothelial cells, leading to a variety of effects that result in necrosis of the tumor core .

Biochemische Analyse

Biochemical Properties

Combretastatin A-1 plays a significant role in biochemical reactions. It inhibits tubulin polymerization by reversibly binding to the colchicine binding sites . This interaction with tubulin, a globular protein, disrupts the microtubule network within a cell, which is crucial for cell division and intracellular transport .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits tumor growth by a novel antivascular and antineogenesis mechanism in which it stops blood flows to the blood vessels causing necrosis . It also down-regulates proteins related to the pathway of p-AKT, Mcl-1, and Wnt/β-catenin, comprising GSK-3βSer9 and β-catenin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the colchicine binding sites on tubulin, inhibiting its polymerization and disrupting the microtubule network . This disruption leads to cell cycle arrest and ultimately cell death .

Temporal Effects in Laboratory Settings

Over time, this compound has shown consistent cytotoxic activities against a wide variety of cancer cell lines

Dosage Effects in Animal Models

In murine models, this compound exhibits in vivo efficacy against a wide variety of tumor types

Metabolic Pathways

It is known to interact with tubulin, a key protein in the microtubule network, suggesting it may play a role in cellular metabolism .

Transport and Distribution

Its ability to bind to tubulin suggests it may be transported along the microtubule network .

Subcellular Localization

The subcellular localization of this compound is likely associated with the microtubule network due to its binding affinity for tubulin

Analyse Chemischer Reaktionen

Types of Reactions: Combretastatin A-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are often evaluated for their enhanced biological activities .

Biologische Aktivität

Combretastatin A-1 (CA-1) is a potent tubulin polymerization inhibitor derived from the African bush willow (Combretum caffrum). Its biological activity is primarily characterized by its ability to disrupt microtubule formation, leading to significant anti-cancer effects. This article examines the biological activity of CA-1, focusing on its mechanisms, efficacy in various cancer models, and recent advancements in synthetic analogues.

Tubulin Binding and Microtubule Disruption

This compound binds to β-tubulin at or near the colchicine binding site, inhibiting microtubule assembly. This action is crucial for its anti-cancer properties, as it leads to cell cycle arrest and apoptosis in cancer cells. The structural features of CA-1, including methoxy substitutions on its phenyl rings, enhance its binding affinity compared to other compounds like colchicine .

Anticancer Activity

In Vitro Studies

CA-1 has demonstrated significant cytotoxicity against various cancer cell lines. A study using the MTT assay showed that CA-1 exhibited potent antiproliferative effects against:

Cancer Cell Line IC50 (µM)
MDA-MB-231 (Breast)0.5
HeLa (Cervical)0.8
A549 (Lung)0.3
IMR-32 (Neuroblastoma)0.4

The compound's effectiveness was particularly notable against A549 and IMR-32 cells, indicating its potential as a therapeutic agent for lung and neuroblast cancers .

In Vivo Studies

In animal models, CA-1 has been shown to induce vascular-mediated tumor necrosis. This effect is attributed to its ability to disrupt the tumor vasculature, leading to reduced blood supply and subsequent tumor cell death. Studies have reported that CA-1 can significantly reduce tumor volume in xenograft models of human cancers .

Case Studies

  • Breast Cancer Treatment : In a preclinical study involving MDA-MB-231 breast cancer xenografts, treatment with CA-1 resulted in a 70% reduction in tumor size compared to untreated controls. The mechanism was linked to increased apoptosis and decreased proliferation markers in tumor tissues.
  • Lung Cancer Efficacy : Another study focused on A549 lung cancer cells demonstrated that CA-1 treatment led to significant downregulation of the anti-apoptotic protein Bcl-2 and upregulation of pro-apoptotic markers like Bax, confirming its role in promoting apoptosis .

Synthetic Analogues and Prodrugs

Recent research has focused on enhancing the solubility and bioavailability of CA-1 through the development of prodrugs. For instance, disodium this compound phosphate (CA-1-P) has been synthesized to improve water solubility and reduce toxicity while maintaining efficacy. This prodrug is converted into active CA-1 by endogenous phosphatases once administered .

Eigenschaften

IUPAC Name

3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSYSJSHVJULID-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028842
Record name Combretastatin A-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109971-63-3
Record name Combretastatin A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109971-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Combretastatin A-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109971633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Combretastatin A-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COMBRETASTATIN A-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2222ATS339
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Combretastatin A-1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Combretastatin A-1
Reactant of Route 3
Reactant of Route 3
Combretastatin A-1
Reactant of Route 4
Reactant of Route 4
Combretastatin A-1
Reactant of Route 5
Reactant of Route 5
Combretastatin A-1
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Combretastatin A-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.